![molecular formula C14H19ClN2O2 B13732432 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride CAS No. 2148-77-8](/img/structure/B13732432.png)
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-methoxyphenyl-substituted nitrile and an α-haloketone, under acidic or basic conditions.
Quaternization: The resulting oxazole derivative is then subjected to quaternization with dimethyl sulfate or methyl iodide to introduce the dimethylazanium group.
Chloride Exchange: Finally, the compound is treated with a chloride source, such as hydrochloric acid or sodium chloride, to obtain the chloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a saturated oxazoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or organic solvents.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-[3-(4-Methoxyphenyl)-1,2-oxazolin-5-yl]ethyl-dimethylazanium chloride.
Substitution: Corresponding hydroxide, cyanide, or thiolate derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Chemical Biology: Employed as a probe to study biological processes involving quaternary ammonium compounds and oxazole derivatives.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins or nucleic acids, while the oxazole ring may participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium bromide
- 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium iodide
- 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-trimethylazanium chloride
Uniqueness
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the quaternary ammonium group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2148-77-8 |
|---|---|
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13-10-14(15-18-13)11-4-6-12(17-3)7-5-11;/h4-7,10H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
BJOFFSUZDDBDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC(=NO1)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



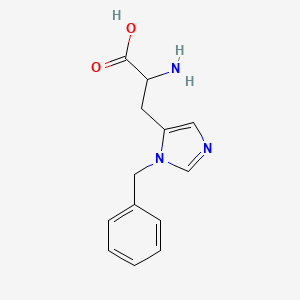
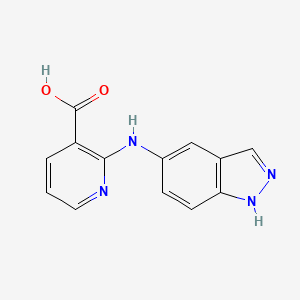

![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)

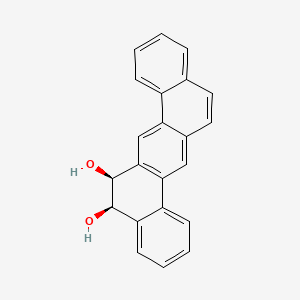
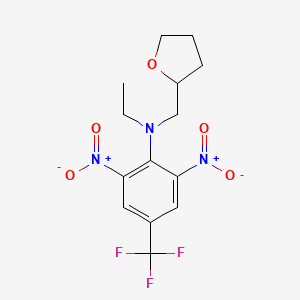
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
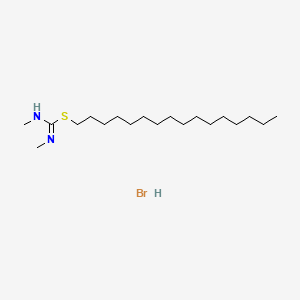
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)



